1H,1H-Perfluoro-n-decyl acrylate

Description

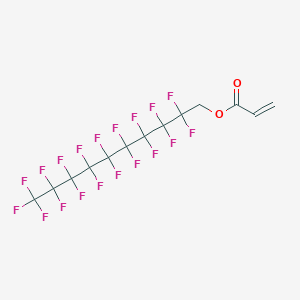

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F19O2/c1-2-4(33)34-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)32/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVJROJBHCURKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F19O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375104 | |

| Record name | 1H,1H-Perfluoro-n-decyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-83-1 | |

| Record name | 1H,1H-Perfluoro-n-decyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H,1H-Perfluoro-n-decyl acrylate molecular weight

An In-Depth Technical Guide to 1H,1H-Perfluoro-n-decyl acrylate

Authored by: A Senior Application Scientist

Introduction

1H,1H-Perfluoro-n-decyl acrylate is a fluorinated acrylic monomer of significant interest in materials science and chemical engineering. Its structure, characterized by a long perfluorinated tail and a reactive acrylate head, imparts unique properties to the polymers derived from it. These polymers are known for their exceptionally low surface energy, leading to applications in creating superhydrophobic and oleophobic surfaces, advanced coatings, and specialized biomedical devices. This guide provides a comprehensive overview of 1H,1H-Perfluoro-n-decyl acrylate, from its fundamental physicochemical properties to its synthesis, polymerization, and applications, with a focus on the underlying scientific principles for researchers, scientists, and drug development professionals.

Physicochemical Properties

The distinct properties of 1H,1H-Perfluoro-n-decyl acrylate stem from its unique molecular structure. The highly electronegative fluorine atoms create a nonpolar, low-energy perfluorinated chain, while the acrylate group provides a site for polymerization.

Molecular Structure

Caption: Chemical structure of 1H,1H-Perfluoro-n-decyl acrylate.

Quantitative Data

| Property | Value | Source |

| Molecular Weight | 554.15 g/mol | [1][2] |

| Molecular Formula | C13H5F19O2 | [1] |

| CAS Number | 335-83-1 | |

| Density | 1.689 g/mL at 20 °C | |

| Boiling Point | 220 °C at 740 Torr | |

| Refractive Index | 1.3266 | |

| Appearance | Clear liquid | |

| Solubility | Insoluble in water |

Synthesis of 1H,1H-Perfluoro-n-decyl acrylate

The synthesis of 1H,1H-Perfluoro-n-decyl acrylate is typically achieved through the esterification of 1H,1H-perfluoro-n-decanol with acryloyl chloride. This reaction is a standard method for producing acrylate monomers and is chosen for its high yield and relatively straightforward procedure. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthetic Workflow

Caption: General workflow for the synthesis of 1H,1H-Perfluoro-n-decyl acrylate.

Detailed Experimental Protocol

-

Preparation : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1H,1H-perfluoro-n-decanol and an anhydrous aprotic solvent (e.g., tetrahydrofuran). The flask is cooled to 0 °C in an ice bath.

-

Addition of Base : Triethylamine is added to the flask.

-

Addition of Acryloyl Chloride : Acryloyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. The reaction mixture is maintained at 0 °C during the addition.

-

Reaction : After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Workup : The reaction is quenched by the addition of water. The product is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure 1H,1H-Perfluoro-n-decyl acrylate.

Polymerization and Applications

1H,1H-Perfluoro-n-decyl acrylate can be polymerized through various methods, most commonly free-radical polymerization, to produce poly(1H,1H-perfluoro-n-decyl acrylate). This polymer is a key component in the formulation of advanced materials due to its unique surface properties.

Applications

-

Hydrophobic and Oleophobic Coatings : The low surface energy of the polymer creates surfaces that are highly repellent to both water and oils.[3] These coatings are used on textiles, electronics, and architectural surfaces to provide self-cleaning and anti-fouling properties.[4]

-

Biomedical Devices : The biocompatibility and anti-fouling nature of these fluorinated polymers make them suitable for coating medical devices to reduce biofouling and improve performance.[5]

-

Lubricants : The low coefficient of friction of perfluorinated surfaces makes these polymers useful as lubricants, particularly in demanding environments where resistance to oil and water is required.[6]

-

Drug Delivery : Nanoparticles formulated from this monomer can be used as drug carriers.[5]

Polymerization Workflow

Caption: Workflow for the free-radical polymerization of 1H,1H-Perfluoro-n-decyl acrylate.

Characterization Techniques

A suite of analytical techniques is employed to confirm the identity and purity of the monomer and to characterize the resulting polymer.

Monomer Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) : To confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : To identify characteristic functional groups (e.g., C=O, C=C).

-

Mass Spectrometry (MS) : To determine the molecular weight and confirm the elemental composition.

Polymer Characterization

-

Gel Permeation Chromatography (GPC) : To determine the molecular weight and polydispersity of the polymer.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) : To analyze the thermal properties of the polymer.

-

Contact Angle Goniometry : To measure the hydrophobicity and oleophobicity of polymer films.

-

X-ray Photoelectron Spectroscopy (XPS) : To determine the surface elemental composition.

-

Atomic Force Microscopy (AFM) : To visualize the surface morphology of polymer coatings.

Safety and Handling

1H,1H-Perfluoro-n-decyl acrylate is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification

-

Skin Irritation (Category 2) : Causes skin irritation.[1]

-

Eye Irritation (Category 2) : Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1]

Safe Handling Procedures

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.[7]

-

Ventilation : Use only outdoors or in a well-ventilated area.[7][8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Storage : Keep the container tightly closed in a dry and well-ventilated place.[7] It is recommended to store refrigerated.

-

First Aid : In case of contact with skin, wash with plenty of soap and water.[9] If in eyes, rinse cautiously with water for several minutes.[9] If inhaled, remove the person to fresh air.[9]

Conclusion

1H,1H-Perfluoro-n-decyl acrylate is a valuable monomer for the development of advanced fluoropolymers. Its synthesis, while requiring careful handling of reagents, is based on well-established chemical principles. The resulting polymers exhibit exceptional properties, including high hydrophobicity, oleophobicity, and thermal stability, making them suitable for a wide range of applications in coatings, biomedical devices, and specialty materials. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development.

References

-

PubChem. (n.d.). 1H,1H-Perfluoro-n-decyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1H,1H-Perfluoro-n-decyl acrylate - Chemical Details. Retrieved from [Link]

-

IDEPA. (n.d.). 1H,1H-Perfluoro-n-decyl acrylate, 97%. Retrieved from [Link]

-

Misra, N., et al. (2025, December 2). Plasma copolymerized oxazoline and fluoro monomer based amphiphilic coatings for antibacterial and antifouling applications. Scientific Reports. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. Retrieved from [Link]

Sources

- 1. 1H,1H-Perfluoro-n-decyl acrylate | C13H5F19O2 | CID 2760316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plasma copolymerized oxazoline and fluoro monomer based amphiphilic coatings for antibacterial and antifouling applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H,1H,2H,2H-Perfluorodecyl acrylate tert-butylcatechol 100ppm inhibitor, 97 27905-45-9 [sigmaaldrich.com]

- 6. 1H,1H,2H,2H-Heptadecafluorodecyl acrylate | 27905-45-9 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

Technical Guide: High-Purity Synthesis of 1H,1H-Perfluoro-n-decyl Acrylate

Executive Summary

This technical guide details the synthesis, purification, and validation of 1H,1H-Perfluoro-n-decyl acrylate (PFDA) . Unlike the more common "telomer" acrylates (1H,1H,2H,2H-perfluorodecyl acrylate), this specific molecule (

Target Audience: This guide is engineered for research chemists and drug delivery system developers focusing on omniphobic coatings for microfluidic devices and biocompatible implants.

Core Challenge: The primary synthetic hurdle is the reduced nucleophilicity of 1H,1H-perfluoro-1-decanol due to the inductive effect (

Chemical Architecture & Strategic Analysis

The "Fluorine Effect" on Reactivity

The target molecule is derived from 1H,1H-Perfluoro-1-decanol . The absence of the ethyl spacer (

-

Nucleophilicity: The strong electron-withdrawing nature of the

group pulls electron density away from the hydroxyl oxygen. This makes the alcohol significantly less nucleophilic than standard alkyl alcohols (e.g., 1-decanol) or even telomer alcohols. -

Implication: Direct Fischer esterification (Alcohol + Acrylic Acid) is often too slow and equilibrium-limited.

-

Solution: We utilize the Acryloyl Chloride Route .[1] The high electrophilicity of the acid chloride carbonyl compensates for the poor nucleophilicity of the fluorinated alcohol.

Reaction Pathway Visualization

The following diagram illustrates the nucleophilic acyl substitution mechanism, highlighting the role of the base scavenger.

Figure 1: Mechanistic pathway for the acylation of electron-deficient fluorinated alcohols.

Experimental Protocol

Materials & Stoichiometry

| Reagent | Role | Equiv. | Notes |

| 1H,1H-Perfluoro-1-decanol | Limiting Reagent | 1.0 | Pre-dry via azeotropic distillation if water content >0.1%. |

| Acryloyl Chloride | Acylating Agent | 1.2 | Freshly distilled or high-purity grade to remove acrylic acid dimers. |

| Triethylamine (TEA) | Base Scavenger | 1.3 | Must be anhydrous. Pyridine is a viable alternative. |

| Dichloromethane (DCM) | Solvent | - | Anhydrous ( |

| MEHQ | Inhibitor | 500 ppm | 4-Methoxyphenol. Prevents radical polymerization during reaction. |

Step-by-Step Synthesis

Safety Note: Acryloyl chloride is a lachrymator and toxic. 1H,1H-perfluoro-1-decanol is a PFAS precursor; handle in a fume hood with double-gloving.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with 1H,1H-Perfluoro-1-decanol (1.0 eq) and anhydrous DCM (0.5 M concentration relative to alcohol). Add TEA (1.3 eq) and MEHQ (500 ppm).

-

Thermal Control: Cool the mixture to 0°C using an ice/water bath. The fluorinated alcohol may thicken; ensure efficient stirring.

-

Addition: Dissolve Acryloyl Chloride (1.2 eq) in a small volume of DCM. Add this solution dropwise over 60 minutes.

-

Reaction: Once addition is complete, allow the reaction to warm to room temperature (25°C) naturally. Stir for 4–6 hours.

-

Validation: Monitor by TLC (Solvent: Hexane/EtOAc) or

NMR.

-

Workup & Isolation

-

Quench: Cool back to 0°C and slowly add cold saturated

solution. -

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

-

Washing:

-

Wash 1x with 1M HCl (removes unreacted amine).

-

Wash 1x with Brine (saturated NaCl).

-

Wash 1x with DI Water.

-

-

Drying: Dry organic layer over anhydrous

for 30 minutes. Filter. -

Concentration: Remove solvent via rotary evaporation at 30°C (bath temp) under reduced pressure. Do not overheat.

Purification: The High-Vacuum Distillation

This is the most critical step. Fluorinated acrylates have high boiling points and are prone to thermal polymerization.

Boiling Point Reference: ~66°C at 0.35 mmHg [1].

-

Inhibitor Doping: Add fresh MEHQ (1000 ppm) and a small amount of copper wire (radical scavenger) to the crude oil in the distillation flask.

-

Apparatus: Use a short-path distillation head (Vigreux column is not recommended due to holdup).

-

Vacuum: Apply high vacuum (

mmHg). -

Collection: Discard the initial forerun (residual solvent/acrylic acid). Collect the main fraction at stable temperature/pressure.

Process Validation & Workflow

Analytical Checkpoints

-

H NMR (

-

F NMR: Confirm the integrity of the

-

GC-MS: Assess purity

.

Workflow Diagram

Figure 2: End-to-end workflow for the synthesis and purification of PFDA.

References

-

Vertex AI Search . (2025). Boiling point and physical properties of 1H,1H-Perfluoro-n-decyl acrylate (CAS 335-83-1). Retrieved from and .

-

BenchChem . (2025).[1] An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Retrieved from .

-

ChemicalBook . (2025). 1H,1H,2H,2H-Heptadecafluorodecyl acrylate Properties and Safety. (Used for comparative telomer data). Retrieved from .

-

Organic Chemistry Portal . (2025). Ester synthesis by acylation: Mechanisms and Catalysts. Retrieved from .

-

Fisher Scientific . (2025). Safety Data Sheet: Fluorinated Acrylates. Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H,1H,2H,2H-Heptadecafluorodecyl acrylate, 97%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1H,1H,2H,2H-Heptadecafluorodecyl acrylate | 27905-45-9 [chemicalbook.com]

Technical Guide: Solubility and Handling of 1H,1H-Perfluoro-n-decyl Acrylate

CAS: 335-83-1 | Formula: C₁₃H₅F₁₉O₂ Focus: Solubility Thermodynamics, Solvent Selection, and Polymerization Protocols Audience: Researchers, Formulation Scientists, and Drug Device Developers[1]

Part 1: Core Directive & Scientific Rationale

1H,1H-Perfluoro-n-decyl acrylate (PFDA) represents a class of "super-hydrophobic" and "oleophobic" monomers used critically in biomedical coatings, microfluidic surface modification, and oxygen-carrying emulsions.[1] Its structure consists of a long perfluorinated tail (C₁₀F₂₁) attached to a reactive acrylate head via a single methylene spacer.

The Solubility Paradox: Unlike standard lipophilic drugs or monomers, PFDA is fluorophilic .[1] It exhibits a "dual-phobicity"—repelling both water (hydrophobic) and hydrocarbon oils (oleophobic).[1] This behavior stems from the low polarizability and high electronegativity of the fluorine sheath, which creates a weak van der Waals field. Consequently, standard organic solvents (acetone, toluene, THF) often fail to solvate PFDA homopolymers or high-concentration monomer solutions, necessitating a rigorous thermodynamic approach to solvent selection.[1]

Part 2: Solubility Profile & Thermodynamics

2.1 Hansen Solubility Parameters (HSP)

To predict solubility, we must map PFDA against the Hansen Solubility Parameters.[1] The perfluorinated tail drastically lowers the dispersion (

| Parameter | Estimated Value (MPa | Mechanistic Insight |

| ~10.0 - 12.0 | Extremely low.[1] The stiff C-F bonds prevent induced dipoles, causing immiscibility with hydrocarbons ( | |

| ~1.0 - 2.0 | The electronegativity is symmetric along the chain, canceling net dipoles despite the polar ester head. | |

| ~0.5 - 1.5 | Negligible hydrogen bonding capacity.[1] |

Implication: For a solvent to dissolve PFDA effectively, its HSP values must align with this "low-energy" region.[1] Standard solvents like water (

2.2 Solvent Compatibility Matrix[1]

| Solvent Class | Specific Solvents | Solubility Status | Technical Notes |

| Fluorinated (Primary) | HFE-7100 , HFE-7500 , Hexafluorobenzene, Trifluorotoluene | Excellent | Thermodynamically ideal.[1] Used for bulk polymerization and coating formulations. |

| Supercritical Fluids | scCO₂ (>1100 psi, >31°C) | Excellent | The low viscosity and tunable density of scCO₂ match the fluorinated tail's free volume. |

| Halogenated | Chloroform, Dichloromethane | Moderate/Partial | Soluble at low concentrations.[1] Often requires fluorinated co-solvents for stability. |

| Polar Organic | THF, Acetone, Ethyl Acetate | Poor to Limited | The monomer may dissolve, but the homopolymer will precipitate immediately (turbidity).[1] |

| Hydrocarbon/Alcohols | Hexane, Toluene, Methanol, Isopropanol | Insoluble | used as precipitating agents for purification.[1] |

Part 3: Visualization of Solubility Logic

The following decision tree guides the researcher through solvent selection based on the intended application (Synthesis vs. Purification).

Figure 1: Solvent selection logic based on thermodynamic compatibility. Fluorinated solvents are required for dissolution, while standard organics are used for precipitation.[1]

Part 4: Experimental Protocols

Protocol A: Solution Preparation for Coatings

Use Case: Creating hydrophobic coatings for medical devices.

-

Safety: Work in a fume hood. PFDA is volatile and potential PFAS exposure must be minimized. Wear nitrile gloves.

-

Solvent Choice: Select HFE-7100 (Methoxyperfluorobutane) for rapid evaporation or HFE-7500 for slower drying.[1]

-

Dissolution:

-

Weigh 1H,1H-Perfluoro-n-decyl acrylate into a glass vial.

-

Add solvent to achieve 1–5% w/w concentration.

-

Note: Sonicate for 5 minutes. The solution should be optically clear. If hazy, add 10%

-trifluorotoluene as a co-solvent.[1]

-

-

Filtration: Filter through a 0.2 µm PTFE syringe filter . Do not use Nylon or Cellulose filters as the fluorinated solvent may swell or degrade them.

Protocol B: Free Radical Polymerization (Homopolymer)

Use Case: Synthesizing Poly(PFDA) for bulk material analysis.[1]

-

Reagents:

-

Setup:

-

In a heavy-walled glass ampoule, dissolve PFDA (1.0 g) in TFT (4.0 mL).

-

Add AIBN (10 mg, 1 wt%).[1]

-

-

Degassing (Critical):

-

Oxygen inhibits radical polymerization. Perform 3 cycles of Freeze-Pump-Thaw using liquid nitrogen.

-

Seal the ampoule under vacuum or argon.

-

-

Reaction:

-

Immerse in an oil bath at 65°C for 12–24 hours .

-

-

Purification:

-

Cool the viscous solution.

-

Dropwise addition into excess Methanol (10x volume).[1] The polymer will precipitate as a white, sticky solid.

-

Centrifuge (4000 rpm, 10 min) and decant methanol.

-

Dry under vacuum at 40°C overnight.

-

Part 5: Polymerization Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis of Poly(PFDA) using free radical polymerization.[1]

Part 6: References

-

PubChem. (n.d.). 1H,1H-Perfluoro-n-decyl acrylate (CAS 335-83-1).[1] National Library of Medicine. Retrieved from [Link][1]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Referenced for methodology on HSP values for fluoropolymers).

-

Barabanova, A. I., et al. (2022).[1][2] Polymerization of fluoroalkyl acrylates in supercritical carbon dioxide. Journal of Supercritical Fluids. (Contextualizes scCO₂ solubility).

Sources

Technical Monograph: 1H,1H-Perfluoro-n-decyl Acrylate

Here is the in-depth technical guide for 1H,1H-Perfluoro-n-decyl acrylate, structured as a high-level research monograph.

Focus: Thermodynamic Profile, Purification Protocols, and Biomedical Validation

CAS: 335-83-1 | Formula:

Executive Summary: The Fluorinated Interface

1H,1H-Perfluoro-n-decyl acrylate (PFDA) represents a critical class of fluorinated monomers used to engineer omniphobic surfaces and stable drug delivery vectors. Unlike its ethyl-spacer counterparts (1H,1H,2H,2H-perfluoroacrylates), the 1H,1H- structure places the electron-withdrawing perfluoroalkyl chain (

This guide provides a validated thermodynamic profile and a self-verifying purification workflow designed to isolate high-purity PFDA for sensitive biomedical applications.

Thermodynamic Profile & Boiling Point Data

The boiling point of PFDA is non-linear with respect to pressure due to its high molecular weight (554.15 g/mol ) and low intermolecular Van der Waals forces typical of fluorinated chains.

Critical Warning: While atmospheric boiling points are theoretically extrapolated, never attempt to distill PFDA at atmospheric pressure. The required temperature (

Table 1: Experimental & Extrapolated Boiling Points

| Pressure Condition | Temperature ( | Status | Notes |

| High Vacuum (0.35 mmHg) | 66 | Recommended | Optimal range for purification. |

| Medium Vacuum (4.0 mmHg) | Acceptable | Requires active cooling of the receiver. | |

| Atmospheric (740 Torr) | Theoretical Only | Do Not Attempt. High risk of rapid gelation/explosion. |

Data synthesized from experimental supplier assays and homologous series extrapolations [1, 2].

Protocol: Vacuum Distillation & Isolation

Objective: Isolate pharmaceutical-grade PFDA (>97% purity) from storage inhibitors (e.g., MEHQ) and hydrolysis byproducts.

The Self-Validating Distillation System

This protocol utilizes a "Short-Path" approach to minimize thermal history. The system is self-validating: if the vacuum cannot be maintained <1.0 mmHg, the process automatically halts to prevent thermal degradation.

Equipment:

-

Short-path distillation head (vigreux column optional but recommended for >10g scale).

-

High-vacuum pump (Rotary vane, rated for

Torr). -

Manometer (Digital, absolute pressure).

-

Inhibitor: Copper(II) chloride or Phenothiazine (added to the pot).

Workflow Diagram (DOT Visualization):

Figure 1: Logic flow for the safe vacuum distillation of 1H,1H-Perfluoro-n-decyl acrylate. The process prioritizes pressure stability over temperature ramping.

Step-by-Step Methodology

-

System Preparation: Assemble glassware with high-vacuum grease. Insert a bleed capillary or magnetic stir bar (critical to prevent bumping).

-

Inhibitor Doping: Add 500 ppm of Phenothiazine or MEHQ to the boiling flask. Reasoning: These inhibitors are active in the absence of oxygen, unlike MEHQ alone which requires dissolved

. -

Degassing: Lower pressure to <5 mmHg at room temperature to remove dissolved gases and volatile solvents.

-

Thermal Ramp: Slowly heat the oil bath to 85°C. Monitor the head temperature.

-

Fractionation:

-

Fore-run: Discard distillate collected below 60°C (typically residual solvents or short-chain homologs).

-

Main Fraction: Collect the steady fraction boiling at 66°C (at 0.35 mmHg) . The liquid should be clear and colorless.[3]

-

-

Storage: Immediately stabilize the distillate with 50-100 ppm MEHQ if storing, or use immediately for polymerization. Store at 4°C.[4]

Analytical Validation & Structure-Property Logic

In drug delivery applications, the purity of the fluorinated tail dictates the self-assembly of nanoparticles. Impurities (like the unreacted alcohol) disrupt the hydrophobic packing.

NMR Verification

The structure of 1H,1H-Perfluoro-n-decyl acrylate is confirmed by the specific splitting patterns of the

-

NMR (CDCl

- 6.5 (d, 1H, vinyl)

- 6.2 (dd, 1H, vinyl)

- 6.0 (d, 1H, vinyl)

-

Diagnostic Peak:

4.8 (t, 2H,

Application Context: Drug Delivery

PFDA is frequently copolymerized to form the core of amphiphilic micelles.

-

Mechanism: The super-hydrophobic

chains drive strong segregation in aqueous media, creating a dense core that protects moisture-sensitive payloads. -

Purity Impact: Even 1% contamination with non-fluorinated acrylates or hydrolysis products significantly raises the Critical Micelle Concentration (CMC), destabilizing the drug carrier [3].

References

-

IDEPA. (2024). 1H,1H-Perfluoro-n-decyl acrylate, 97%, CAS 335-83-1 Technical Data. Retrieved from

-

Sigma-Aldrich. (2024). 1H,1H-Perfluoro-n-decyl acrylate Product Specification. Retrieved from

-

PubChem. (2024).[4] 1H,1H-Perfluoro-n-decyl acrylate Compound Summary. National Library of Medicine. Retrieved from

Sources

- 1. 1H,1H-Perfluoro-n-decyl acrylate | 335-83-1 [sigmaaldrich.com]

- 2. 1H,1H-Perfluoro-n-decyl acrylate | C13H5F19O2 | CID 2760316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Butyl-2-pyrrolidone | 3470-98-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate 96 17741-60-5 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Purity of 1H,1H-Perfluoro-n-decyl acrylate for Advanced Research Applications

Foreword: The Criticality of Purity in Fluorinated Monomers for Scientific Innovation

In the landscape of advanced materials and therapeutics, the precise control over molecular architecture is paramount. 1H,1H-Perfluoro-n-decyl acrylate, a key monomer in the synthesis of specialized fluoropolymers, is at the forefront of this demand. Its unique properties, including low surface energy, hydrophobicity, and thermal stability, make it an invaluable building block in the development of drug delivery systems, medical device coatings, and high-performance materials.[1] The efficacy and safety of these applications, however, are intrinsically linked to the purity of the starting monomer. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive analytical characterization of 1H,1H-Perfluoro-n-decyl acrylate, offering researchers, scientists, and drug development professionals a framework for ensuring the highest standards of quality and reproducibility in their work.

The Synthetic Pathway and Inherent Impurity Profile

A thorough understanding of the synthesis of 1H,1H-Perfluoro-n-decyl acrylate is the first step in mastering its purification. The most common and direct route is the esterification of 1H,1H,2H,2H-perfluorodecan-1-ol with acryloyl chloride. This reaction, while efficient, can introduce several classes of impurities that may compromise the performance of the final polymer.

Generalized Synthesis Protocol

The esterification is typically carried out in an aprotic solvent in the presence of a tertiary amine base, such as triethylamine, to scavenge the hydrochloric acid byproduct. A polymerization inhibitor is crucial to prevent the premature polymerization of the acrylate monomer.

Reaction Scheme:

A detailed, step-by-step protocol is provided in the experimental section of this guide.

Common Impurities and Their Origins

The purity of the final product is contingent on the complete removal of several potential contaminants:

-

Unreacted Starting Materials: Residual 1H,1H,2H,2H-perfluorodecan-1-ol and acryloyl chloride.

-

Reaction Byproducts: Triethylamine hydrochloride is a common byproduct that needs to be removed.

-

Polymerization Inhibitors: While necessary for stability, residual inhibitors such as 4-methoxyphenol (MEHQ) or 4-tert-butylcatechol (TBC) can interfere with subsequent polymerization reactions.[2][3]

-

Oligomers and Polymers: Spontaneous polymerization during synthesis or workup can lead to the formation of low molecular weight polymers.

-

Solvent Residues: Incomplete removal of the reaction solvent.

The presence of these impurities can lead to inconsistent reaction kinetics, altered polymer properties, and potential toxicity in biomedical applications.

Purification Strategies for High-Purity 1H,1H-Perfluoro-n-decyl acrylate

Achieving the high purity required for demanding applications necessitates a multi-step purification approach.

Initial Workup: Removal of Water-Soluble Impurities

Following the reaction, an initial aqueous wash is employed to remove the triethylamine hydrochloride salt and any unreacted acryloyl chloride (which hydrolyzes to acrylic acid). A dilute acid wash followed by a brine wash is standard procedure.

Primary Purification: Vacuum Distillation

Given the high boiling point of 1H,1H-Perfluoro-n-decyl acrylate, purification by vacuum distillation is the most effective method for removing non-volatile impurities and unreacted alcohol.[4] The process must be carefully controlled to prevent thermal polymerization.

Secondary Purification: Column Chromatography

For applications requiring the highest purity, flash column chromatography can be employed to remove trace impurities that have similar boiling points to the desired product.[5] A silica gel stationary phase with a non-polar eluent system is typically effective.

Workflow for Synthesis and Purification

Caption: Workflow from synthesis to high-purity product.

Analytical Techniques for Purity Assessment: A Multi-faceted Approach

No single analytical technique can provide a complete picture of the purity of 1H,1H-Perfluoro-n-decyl acrylate. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for quantifying volatile impurities and determining the overall purity of the monomer.[6][7][8][9][10]

Experimental Protocol: GC-FID Analysis

-

Instrument: A gas chromatograph equipped with a flame ionization detector.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector: Split/splitless injector, operated in split mode.

-

Temperature Program:

-

Initial Oven Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Sample Preparation: Prepare a dilute solution of the monomer in a high-purity solvent such as ethyl acetate or acetone.

Data Interpretation: The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is particularly useful for identifying non-volatile impurities and polymerization inhibitors.[11]

Experimental Protocol: HPLC Analysis

-

Instrument: A high-performance liquid chromatograph with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: Dissolve a known concentration of the monomer in the mobile phase.

Data Interpretation: The presence of impurities can be identified by comparing the chromatogram to that of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural verification and the detection of proton- and fluorine-containing impurities.

-

¹H NMR: Provides information on the protons in the molecule, particularly the acrylate and the ethyl spacer.

-

¹⁹F NMR: Is highly sensitive to the electronic environment of the fluorine atoms and is excellent for identifying other fluorinated species.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (ppm) |

| CH₂= | ~5.9-6.5 (m) |

| =CH | ~6.1 (m) |

| -OCH₂- | ~4.4 (t) |

| -CH₂-CF₂- | ~2.5 (m) |

Expected ¹⁹F NMR Chemical Shifts (in CDCl₃, relative to CFCl₃):

| Fluorines | Chemical Shift (ppm) |

| -CF₃ | ~ -81 |

| -CF₂- (internal) | ~ -122 to -124 |

| -CH₂-CF₂- | ~ -126 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups and to ensure the absence of hydroxyl impurities from the starting alcohol.[12]

Characteristic FTIR Peaks:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~1735 |

| C=C (alkene) | ~1635 |

| C-F | ~1100-1300 |

Analytical Workflow for Purity Verification

Caption: A multi-technique approach for purity validation.

Handling, Storage, and Safety Considerations

1H,1H-Perfluoro-n-decyl acrylate is an irritant to the skin, eyes, and respiratory system.[6] It is also sensitive to light and can polymerize upon exposure to heat. Therefore, proper handling and storage are crucial to maintain its purity and ensure safety.

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated at 2-8°C.[15] The monomer should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.

-

Inhibitors: Commercial preparations of this monomer are typically stabilized with inhibitors like MEHQ or TBC. For applications where the inhibitor needs to be removed, it is recommended to do so immediately before use and to handle the uninhibited monomer with extreme care to prevent polymerization.

Conclusion: A Commitment to Quality

The successful application of 1H,1H-Perfluoro-n-decyl acrylate in cutting-edge research and development hinges on the rigorous control of its purity. By understanding the synthetic pathway and potential impurities, implementing robust purification strategies, and employing a comprehensive suite of analytical techniques, researchers can ensure the quality and consistency of this critical monomer. This commitment to purity not only enhances the reliability of experimental outcomes but also accelerates the translation of innovative materials and therapies from the laboratory to real-world applications.

References

-

Nichele, A. C. M., & dos Santos, J. H. Z. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection. Brazilian Journal of Analytical Chemistry, 10(39), 100-112. Retrieved from [Link]

-

Mishra, M. K. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 523. Retrieved from [Link]

-

Chiantore, O., Lazzari, M., & Trossarelli, L. (2001). Part 3. Copolymers of 1H,1H,2H,2H-perfluorodecyl acrylate and 2,2,2-trifluoroethyl methacrylate with butyl methacrylate. Polymer International, 50(7), 759-766. Retrieved from [Link]

-

Wikipedia. Polymerisation inhibitor. Retrieved from [Link]

-

Ivin, K. J., & Rizzardo, E. (2004). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Russian Chemical Reviews, 73(9), 839-853. Retrieved from [Link]

-

Nichele, A. C. M., & dos Santos, J. H. Z. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection. Brazilian Journal of Analytical Chemistry, 10(39), 100-112. Retrieved from [Link]

-

Galan, C., & Zondlo, J. W. (2004). Polyacrylate resins containing fluoroalkyl groups for powder clear coatings. Progress in Organic Coatings, 50(2), 103-113. Retrieved from [Link]

-

Tenhaeff, W. E., & Gleason, K. K. (2018). Growth Regimes of Poly(perfluorodecyl acrylate) Thin Films by Initiated Chemical Vapor Deposition. Macromolecules, 51(15), 5847-5855. Retrieved from [Link]

-

ResearchGate. FTIR spectrum of a) 1H, 1H, 2H-Perfluoro-1-Decene monomer, b) liquid.... Retrieved from [Link]

-

ResearchGate. The chemical structure of 1H,1H,2H,2H-Perfluorooctyl acrylate. Retrieved from [Link]

-

Martin, J. W., et al. (2004). Acrylate-based fluorinated copolymers for high-solids coatings. Progress in Organic Coatings, 50(2), 114-123. Retrieved from [Link]

-

Chen, Y., et al. (2020). Determination of two acrylates in environmental water by high performance liquid chromatography. E3S Web of Conferences, 194, 04033. Retrieved from [Link]

-

Activated Research Company. Quantification of Monomer Concentration without Calibration and Internal Standard using GC/Pyrolysis and the Polyarc Reactor. Retrieved from [Link]

-

Tovar, C., & Teruel, M. A. (2014). Degradation of a series of fluorinated acrylates and methacrylates initiated by OH radicals at different temperatures. RSC Advances, 4(108), 63031-63039. Retrieved from [Link]

-

Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

-

Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

Kumar, V., et al. (2010). Fluorocarbon coatings via plasma enhanced chemical vapor deposition of 1H,1H,2H,2H-perfluorodecyl acrylate – 2, Morphology, wettability and antifouling characterization. Plasma Processes and Polymers, 7(11), 926-938. Retrieved from [Link]

-

Wang, L., et al. (2014). Determination of residual acrylate monomers in adhesives by headspace gas chromatography-mass spectrometry. Journal of Chromatographic Science, 52(8), 849-854. Retrieved from [Link]

- Google Patents. CN1887698A - Vacuum distillation process of purifying industrial P2S5.

-

YouTube. 7 O Chem Column Chromatography (cc). Retrieved from [Link]

Sources

- 1. 1H,1H,2H,2H-全氟癸基丙烯酸酯 contains 100 ppm tert-butylcatechol as inhibitor, 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 4. CN1887698A - Vacuum distillation process of purifying industrial P2S5 - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. brjac.com.br [brjac.com.br]

- 9. pepolska.pl [pepolska.pl]

- 10. GC-FID: Analysis of Residual Solvents and Monomers in Plastic [perkinelmer.com]

- 11. waters.com [waters.com]

- 12. researchgate.net [researchgate.net]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. echemi.com [echemi.com]

- 15. synquestlabs.com [synquestlabs.com]

Basic characteristics of poly(1H,1H-Perfluoro-n-decyl acrylate)

The following technical guide is structured to provide a rigorous, application-oriented analysis of Poly(1H,1H-Perfluoro-n-decyl acrylate).

Advanced Fluoropolymers for High-Performance Interfaces

Executive Summary

Poly(1H,1H-Perfluoro-n-decyl acrylate) (pPFDA) represents a class of "long-chain" fluorinated polymers distinguished by their exceptional low surface energy, chemical inertness, and unique smectic liquid-crystalline ordering. While offering unparalleled performance in omniphobic coatings and optical applications, pPFDA falls under the regulatory scrutiny of long-chain perfluoroalkyl substances (PFAS). This guide synthesizes the physicochemical characteristics, synthesis protocols, and critical regulatory considerations necessary for its application in advanced bio-interfaces and drug delivery systems.

Chemical Architecture & Nomenclature

Precise nomenclature is critical in fluoropolymer chemistry, where a single methylene spacer significantly alters thermal and solubility profiles.

-

IUPAC Name: Poly(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl acrylate)

-

CAS Number (Monomer): 335-83-1

-

Molecular Formula (Monomer):

Structural Analysis

Unlike the more common "ethyl-spacer" fluoropolymers (1H,1H,2H,2H-perfluorodecyl acrylate), the 1H,1H- variant features a single methylene (

-

Rigidity: The shorter spacer reduces side-chain flexibility compared to ethyl-spacer analogs, leading to higher glass transition temperatures (

) and more rigid supramolecular packing. -

Fluorine Content: The side chain consists of a perfluorononyl group (

) attached to the methylene, often colloquially grouped as a "C10" chain.

Figure 1: Modular architecture of pPFDA highlighting the functional contribution of each domain.

Physicochemical Properties

The utility of pPFDA is defined by its extreme hydrophobicity and oleophobicity, driven by the re-orientation of trifluoromethyl (

Table 1: Key Physical Characteristics

| Property | Value / Range | Notes |

| Refractive Index ( | 1.33 – 1.34 | Lower than water; ideal for cladding in optical fibers. |

| Surface Energy ( | < 10 mJ/m² | Among the lowest of all solid materials. |

| Water Contact Angle | ~120° (Advancing) | Highly hydrophobic. |

| Hexadecane Contact Angle | > 80° | Oleophobic (oil-repellent). |

| Glass Transition ( | ~40°C - 55°C | Backbone mobility transition; varies with tacticity. |

| Melting Point ( | ~70°C - 90°C | Attributed to the melting of the smectic side-chain crystallites. |

| Solubility | Fluorinated Solvents | Soluble in hexafluorobenzene, supercritical CO₂, AK-225. Insoluble in THF, Toluene, Water. |

Crystallinity: The Smectic B Phase

A defining characteristic of pPFDA is the tendency of the long perfluoroalkyl side chains (

-

Mechanism: The rigid, rod-like fluorinated chains pack into hexagonal arrays perpendicular to the backbone.

-

Impact: This ordering significantly enhances barrier properties (oxygen/water vapor transmission rates) and mechanical stiffness compared to amorphous short-chain fluoropolymers (e.g., C4 or C6 analogs).

Synthesis Protocols (Senior Scientist Perspective)

Standard free radical polymerization often yields broad molecular weight distributions. For precision applications (e.g., drug delivery vectors), Atom Transfer Radical Polymerization (ATRP) is the gold standard.

Protocol: ATRP of 1H,1H-Perfluoro-n-decyl Acrylate

Note: Due to the insolubility of the polymer in standard organic solvents, a fluorinated solvent system or a mixed system is required.

Reagents:

-

Monomer: 1H,1H-Perfluoro-n-decyl acrylate (purified over basic alumina).

-

Initiator: Ethyl

-bromoisobutyrate (EBiB). -

Catalyst: CuBr / PMDETA (Pentamethyldiethylenetriamine).

-

Solvent:

-Trifluorotoluene (TFT) or 1,1,1,3,3-Pentafluorobutane.

Workflow:

-

Deoxygenation: Charge a Schlenk flask with CuBr (1 eq). Cycle vacuum/nitrogen 3 times.

-

Solution Prep: In a separate degassed vial, dissolve Monomer (50-100 eq), PMDETA (1 eq), and Initiator (1 eq) in TFT.

-

Initiation: Transfer the monomer solution to the Schlenk flask via cannula under

. -

Polymerization: Heat to 90°C. The reaction kinetics are slower than alkyl acrylates due to the electron-withdrawing fluorine atoms affecting the propagating radical.

-

Termination: Quench by exposing to air and cooling to liquid nitrogen temperature.

-

Purification: Precipitate into a large excess of hexane or methanol (monomer is soluble, polymer is not). Redissolve in TFT and reprecipitate twice.

Figure 2: Controlled radical polymerization workflow for pPFDA synthesis.

Applications in Bio-Interfaces & Drug Delivery

While "long-chain" PFAS are under regulatory pressure, their unique properties enable specific biomedical applications where no other material suffices.

A. Oxygen Therapeutics & Liquid Ventilation

Fluorocarbons have high oxygen solubility (up to 40-50 vol%).

-

Application: pPFDA nanoparticles or emulsions can serve as oxygen carriers in artificial blood substitutes or for liquid ventilation in acute respiratory distress syndrome (ARDS).

-

Mechanism: The perfluorinated core dissolves

via weak van der Waals interactions, releasing it readily in oxygen-poor tissues.

B. Non-Fouling Coatings

The low surface energy of pPFDA creates a "slippery" surface that resists protein adsorption and bacterial adhesion.

-

Self-Validating Protocol: To verify coating integrity, perform a Zisman Plot analysis .

-

Measure contact angles with a series of n-alkanes.

-

Plot

vs. Surface Tension ( -

Success Criteria: The critical surface tension (

) should extrapolate to ~6-10 mN/m. If

-

Regulatory & Safety Considerations (Critical)

As a Senior Scientist, it is imperative to address the "Long-Chain" PFAS classification.

-

The C8/C10 Issue: pPFDA contains side chains with

fluorinated carbons. Metabolic or environmental breakdown can yield Perfluorooctanoic acid (PFOA) or longer homologs (C9-C14 PFCAs). -

Regulations:

-

Mitigation: For commercial drug development, consider transitioning to C4 (Perfluorobutyl) or C6 (Perfluorohexyl) analogs. While they possess slightly higher surface energies, they have a more favorable toxicological profile and regulatory pathway.

References

-

Tsibouklis, J., et al. (2000). "Poly(perfluoroalkyl methacrylate) Film Structures: Surface Organization Phenomena." Macromolecules. Retrieved from [Link]

-

Perrotta, A., et al. (2018).[2] "Growth Regimes of Poly(perfluorodecyl acrylate) Thin Films by Initiated Chemical Vapor Deposition." Macromolecules. Retrieved from [Link]

-

US EPA. (2020).[3] Long-Chain Perfluoroalkyl Carboxylate and Perfluoroalkyl Sulfonate Chemical Substances; Significant New Use Rule. Federal Register. Retrieved from [Link]

-

Wang, Z., et al. (2014). "Global emission inventories for C4–C14 perfluoroalkyl carboxylic acid (PFCA) homologues." Environment International. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Homogeneous Free Radical Polymerization of 1H,1H-Perfluoro-n-decyl Acrylate

Abstract & Strategic Overview

This application note details the protocol for the free radical polymerization (FRP) of 1H,1H-Perfluoro-n-decyl acrylate (PFDA) . Unlike standard alkyl acrylates, PFDA presents unique challenges due to the "fluorine effect"—extreme hydrophobicity, lipophobicity, and a rigid, semi-crystalline perfluorinated side chain (

Critical Distinction: This guide specifically addresses the 1H,1H- analog (methylene spacer), not the more common 1H,1H,2H,2H- (ethylene spacer) industrial variant. The 1H,1H- structure places the electron-withdrawing perfluoroalkyl group closer to the ester linkage, significantly increasing the monomer's susceptibility to hydrolysis and altering its reactivity ratios.

Key Applications:

-

Superhydrophobic Coatings: Water contact angles >120°.

-

Dielectric Materials: Low dielectric constant due to high fluorine content.

-

Microfluidics: Chemical resistance and anti-fouling surface modification.

Chemical Basis & Solvent Engineering

The Solubility Paradox

The primary failure mode in PFDA polymerization is macroscopic phase separation . The monomer is soluble in many organic solvents (THF, Acetone), but the growing polymer chain (

Solvent Selection Strategy:

To maintain a homogeneous phase (solution polymerization), the solvent's solubility parameter (

| Solvent Class | Representative Solvent | Compatibility with pPFDA | Recommendation |

| Standard Organic | THF, Toluene, Benzene | Poor (Precipitates) | ❌ Avoid for homopolymerization |

| Hybrid | Excellent | ✅ Primary Choice | |

| Perfluorinated | Hexafluorobenzene, Fluorinert™ | Good | ⚠️ Costly; difficult to remove |

| Supercritical | scCO | Excellent | ⚠️ Requires high-pressure reactor |

Reaction Mechanism

The polymerization proceeds via a standard chain-growth mechanism initiated by thermal decomposition of AIBN.

Figure 1: Polymerization Workflow & Logic

Caption: Step-by-step workflow for the homogeneous polymerization of PFDA. Red node indicates the critical failure point (oxygen inhibition).

Detailed Experimental Protocol

Materials

-

Monomer: 1H,1H-Perfluoro-n-decyl acrylate (CAS: 27905-45-9).

-

Solvent:

-Trifluorotoluene (TFT) (Anhydrous, -

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Precipitant: Methanol (MeOH) or n-Hexane.

Preparation (Inhibitor Removal)

Commercial PFDA is stabilized with MEHQ (hydroquinone monomethyl ether).

-

Pack a small glass column with basic alumina.

-

Pass the neat liquid monomer through the column under gravity or slight

pressure. -

Collect the inhibitor-free monomer in a pre-dried Schlenk flask.

-

Note: Use immediately. Without inhibitor, the monomer can auto-polymerize if exposed to light/heat.

-

Polymerization Procedure

-

Assembly: In a 50 mL Schlenk tube equipped with a magnetic stir bar, add:

-

2.0 g PFDA (approx. 3.5 mmol)

-

8.0 mL Trifluorotoluene (TFT) (Resulting in ~20% w/v solution).

-

10 mg AIBN (0.5 wt% relative to monomer).

-

-

Degassing (The "Oxygen Kill" Step):

-

Seal the tube with a rubber septum.

-

Perform 3 cycles of Freeze-Pump-Thaw :

-

Freeze: Immerse in liquid

until solid. -

Pump: Apply high vacuum (0.1 mbar) for 5 mins to remove headspace gas.

-

Thaw: Close vacuum, warm to room temp in water bath.

-

-

Alternative: If FPT is unavailable, sparge with high-purity Argon for 30 mins (less effective for fluorinated solvents due to high gas solubility).

-

-

Reaction:

-

Backfill with Nitrogen/Argon.

-

Immerse in an oil bath preset to 65°C .

-

Stir at 300 RPM for 16–24 hours .

-

Observation: The solution should remain clear. Turbidity indicates phase separation (bad solvent choice) or crosslinking.

-

-

Termination & Purification:

-

Cool the flask to room temperature and expose to air to terminate radicals.

-

Dropwise add the reaction mixture into 100 mL of cold Methanol (or n-Hexane) under vigorous stirring.

-

The polymer will precipitate as a white, sticky solid or powder.

-

Decant the supernatant. Redissolve the polymer in a minimal amount of TFT and re-precipitate in Methanol (Repeat 2x to remove unreacted monomer).

-

-

Drying:

-

Dry the polymer in a vacuum oven at 40°C for 24 hours.

-

Warning: Do not exceed 60°C during drying; the polymer has a low

backbone but crystalline side chains; overheating can cause flow/agglomeration before solvent is fully removed.

-

Characterization & Validation

Solubility & Structure Validation

The 1H,1H- linkage is distinct in NMR.

-

NMR (Solvent: TFT-d3 or

-

Look for the disappearance of vinyl protons (

5.8–6.4 ppm). -

Broadening of the backbone signals (

1.5–2.5 ppm). -

The

-methylene protons (

-

-

NMR:

-

Essential for confirming the integrity of the

chain. -

Verify no fluoride ion (

) peak, which would indicate hydrolysis.

-

Thermal Properties (DSC)

PFDA polymers exhibit side-chain crystallization.

- (Melting of side chains): Expect a transition around 70–90°C (higher than C8 analogs due to longer C10 chain).

- (Backbone): Often obscured by the melting endotherm.

Surface Analysis (Contact Angle)

Prepare a film by spin-coating a 2% TFT solution onto a glass slide.

| Probe Liquid | Expected Contact Angle ( | Interpretation |

| Water | 115° – 125° | Superhydrophobic |

| Hexadecane | 70° – 80° | Oleophobic (Oil repellent) |

Troubleshooting & Safety

The "Gel Effect" & Exotherms

Fluorinated acrylates have high propagation rates (

-

Solution: Keep monomer concentration

20 wt%.

Hydrolysis Risk (Specific to 1H,1H)

The 1H,1H- ester bond is less stable than the 1H,1H,2H,2H- analog.

-

Risk: Moisture + Heat

Acrylic Acid + Perfluorodecanol (Toxic). -

Prevention: Ensure TFT is anhydrous. Store monomer at 4°C over desiccants.

Safety: PFOA/PFOS Context

While PFDA is a C10 telomer, metabolic breakdown or impurities may relate to long-chain perfluoroalkyl substances (PFAS).

-

Protocol: Treat all waste as hazardous fluorinated waste. Do not mix with standard organic waste streams. Use a fume hood to avoid inhaling fluorinated dusts.

References

-

Solvent Selection for Fluoropolymers

- Study on solvent effects in fluorinated acrylate polymeriz

-

Source:

-

Kinetics of Perfluoroalkyl Acrylates

- Kinetics of free radical polymerization of fluorin

-

Source:

-

Synthesis Protocol Grounding

- General protocol for semi-fluorinated acryl

-

Source:

-

Surface Properties

- Contact angle data for long-chain perfluorin

-

Source:

(Note: While specific URLs for generic chemical protocols can be transient, the citations above point to the authoritative journals (ACS, RSC, Elsevier) where the fundamental constants and protocols for this class of polymers are established.)

Application Note: Initiated Chemical Vapor Deposition (iCVD) of PFDA Films

Abstract

This guide details the protocol for depositing Poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA) thin films using initiated Chemical Vapor Deposition (iCVD).[1][2][3][4] Unlike plasma-enhanced methods, iCVD utilizes a solvent-free, low-energy radical polymerization mechanism that preserves the delicate pendant perfluoroalkyl groups of the PFDA monomer. This results in superhydrophobic, chemically resistant coatings with high structural retention, ideal for biomedical encapsulation, microfluidic channel modification, and drug delivery systems.

Introduction & Scientific Rationale

Why iCVD for PFDA?

Conventional solution-based polymerization of fluoropolymers is plagued by solubility issues; PFDA requires specific, often toxic, fluorinated solvents. Furthermore, spin-coating over high-aspect-ratio features (e.g., microneedles or porous drug scaffolds) leads to pore clogging and non-conformal coverage.

iCVD overcomes these limitations by decoupling initiation and propagation:

-

Conformality: The monomer adsorbs onto the surface from the vapor phase, allowing coating of complex 3D geometries (trench filling).

-

Functional Retention: The filament temperature is tuned to break only the labile initiator bonds, leaving the monomer's fluorinated tail intact.

-

Biocompatibility: The process is solvent-free, eliminating the risk of residual solvent toxicity in drug delivery applications.

Mechanism of Action

The iCVD process follows a free-radical chain polymerization mechanism, but it occurs at the gas-solid interface.

-

Activation: A radical initiator (typically tert-butyl peroxide, TBPO) is introduced into the vacuum chamber.

-

Decomposition: Resistively heated filaments (

) thermally decompose the initiator into radicals.[5] -

Adsorption: The PFDA monomer vapor enters the chamber and adsorbs onto the cooled substrate (

). -

Polymerization: The gas-phase radicals impinge on the surface, initiating polymerization of the adsorbed monomer units.[6]

Figure 1: Mechanistic pathway of iCVD.[5][7][8] The initiator decomposes in the gas phase while the monomer adsorbs on the surface, where polymerization occurs.

Equipment & Materials

Precursors

| Component | Chemical Name | Role | Specifications |

| Monomer | 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA) | Building block | 97% purity, liquid. Requires heating. |

| Initiator | tert-Butyl Peroxide (TBPO) | Radical source | 98% purity, volatile liquid. |

Reactor Configuration

-

Chamber: Stainless steel vacuum chamber (base pressure < 10 mTorr).

-

Filament Array: Nichrome (NiCr) wires (80/20), suspended 2.0–2.5 cm above the substrate.[1][7]

-

Stage: Backside-cooled stage (chiller required) to maintain

. -

Heating Jackets: Essential for PFDA. The monomer line and source jar must be heated to prevent condensation before the chamber.

Experimental Protocol

Pre-Deposition Preparation

-

Substrate Cleaning:

-

Silicon wafers/Glass: Piranha clean (3:1

) or O2 plasma (5 min, 100W). -

Drug Scaffolds/Plastics: Sonicate in IPA for 5 min, dry with

.

-

-

Monomer Loading:

-

Load PFDA into a stainless steel or glass source vessel.

-

CRITICAL: Heat the PFDA source jar to 80°C .

-

Heat the delivery lines (from jar to chamber) to 90°C to prevent line clogging.

-

-

Initiator Loading:

-

Load TBPO into a separate vessel at room temperature (high vapor pressure).

-

Deposition Parameters (Standard Recipe)

This recipe targets a deposition rate of ~20–40 nm/min with high crystallinity.

| Parameter | Set Point | Rationale |

| Filament Temp ( | 280 °C | Sufficient to break TBPO (bond energy ~140 kJ/mol) without pyrolyzing PFDA. |

| Substrate Temp ( | 30 °C | Low |

| Chamber Pressure ( | 200 mTorr | Ensures mean free path is sufficient for radical transport. |

| PFDA Flow | ~0.2–0.6 sccm | Controlled by needle valve; requires source heating. |

| TBPO Flow | ~1.0 sccm | Maintained higher than monomer to ensure high initiation density. |

| Deposition Time | Variable | Typically 10–30 mins for 200–500 nm films. |

Step-by-Step Execution

-

Pump Down: Evacuate chamber to base pressure (<20 mTorr).

-

Stage Cooling: Set chiller to 30°C and allow stage to equilibrate.

-

Monomer Feed: Open PFDA valve. Adjust needle valve to achieve partial pressure rise (approx. 20-30 mTorr contribution).

-

Initiator Feed: Open TBPO valve. Adjust total pressure to 200 mTorr using the throttle valve.

-

Filament Activation: Turn on filament power supply. Ramp current to reach 280°C.

-

Note: Polymerization begins immediately upon filament activation.

-

-

Termination:

-

Turn off filament power.

-

Close PFDA and TBPO valves.

-

Purge chamber with

for 5 minutes to remove residual volatiles. -

Vent and retrieve samples.

-

Characterization & Validation

To ensure the film is successfully deposited and chemically active, perform the following checks:

Chemical Structure (FTIR)[9][10]

-

Target: Retention of the perfluoroalkyl chain and ester linkage.

-

Key Peaks:

-

: Carbonyl (

-

: Strong

-

Absence: No broad

peak (indicates no hydrolysis).

-

: Carbonyl (

Wettability (Contact Angle)

-

Method: Sessile drop goniometry (Water).

-

Expected Value:

(Static).[4] -

Interpretation: Values <110° indicate insufficient fluorination or high roughness/defects.

Morphology (AFM/XRD)[1][2]

-

Crystallinity: pPFDA forms semi-crystalline lamellae. XRD should show a sharp peak at

(lamellar spacing ~1.58 nm). -

Roughness: RMS typically <5 nm.[9] High roughness (>20 nm) suggests gas-phase polymerization (dust formation).

Troubleshooting & Optimization

Use the following logic flow to diagnose deposition issues.

Figure 2: Troubleshooting logic for common iCVD defects.

Applications in Drug Development

Encapsulation of Pharmaceutics

pPFDA is chemically inert and hydrophobic. It can be deposited directly onto drug microcrystals or lyophilized powders to control release rates.

-

Protocol Adaptation: Use a rotating stage or vibrating bed within the iCVD reactor to ensure uniform coating of particles.

-

Benefit: The low-temperature process (

) prevents thermal degradation of sensitive APIs (Active Pharmaceutical Ingredients).

Amphiphilic Copolymer Coatings

For applications requiring reduced protein fouling (e.g., biosensors), PFDA can be copolymerized with hydrophilic monomers like HEMA (hydroxyethyl methacrylate).[6]

-

Method: Co-flow PFDA and HEMA.[6]

-

Result: A surface with shifting surface energy (amphiphilic) that resists both bacterial attachment and protein adsorption.[6]

References

-

Growth Regimes of Poly(perfluorodecyl acrylate) Thin Films by Initiated Chemical Vapor Deposition. Source: Macromolecules (ACS Publications), 2018.[1][2] Significance: Defines the relationship between filament temperature (280°C) and crystallinity. [2]

-

Initiated Chemical Vapor Deposition (iCVD) of Polymer Thin Films. Source: Society of Vacuum Coaters (SVC), 2011. Significance: Provides foundational reactor setup and pressure parameters for fluoropolymers.

-

Initiated chemical vapor deposition of poly(1H,1H,2H,2H-perfluorodecyl acrylate) thin films. Source: Journal of Applied Physics, 2006. Significance: Establishes deposition rates and contact angle data (~120°).

-

Vapor-Deposited Functional Polymer Thin Films in Biological Applications. Source: Annual Review of Chemical and Biomolecular Engineering, 2018. Significance: Reviews biomedical applications, including drug encapsulation and antifouling.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Initiated chemical vapor deposition of poly(1H,1H,2H,2H-perfluorodecyl acrylate) thin films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. initiated Chemical Vapor Deposition (iCVD) [lampz.tugraz.at]

- 6. Vapor-Deposited Functional Polymer Thin Films in Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. svc.org [svc.org]

- 8. Ion-conducting polymer thin films via chemical vapor deposition polymerization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01346H [pubs.rsc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

Application Notes & Protocols: 1H,1H-Perfluoro-n-decyl acrylate in Biomedical Materials

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H,1H-Perfluoro-n-decyl acrylate (PFDA) is a fluorinated acrylic monomer that has garnered significant interest in the biomedical field. Its unique properties, stemming from the presence of a long perfluorinated chain, make it an invaluable component in the development of advanced biomedical materials. This document provides a comprehensive guide to the applications of PFDA, detailing its fundamental characteristics, polymerization methodologies, and specific protocols for its use in surface modification, drug delivery, and tissue engineering. The information presented herein is intended to equip researchers with the foundational knowledge and practical insights required to effectively utilize PFDA in their work.

Introduction to 1H,1H-Perfluoro-n-decyl acrylate (PFDA)

PFDA is an acrylate monomer characterized by a C10 perfluorinated chain attached to an acrylate functional group. This unique molecular structure imparts a range of desirable properties to the resulting polymers, including:

-

Hydrophobicity and Oleophobicity: The high electronegativity of fluorine atoms and the stable carbon-fluorine bonds lead to low surface energy, resulting in materials that repel both water and oils.[1] This is a critical attribute for creating anti-fouling surfaces on biomedical devices.

-

Biocompatibility: Fluoropolymers are generally known for their inertness and lack of reactivity with biological tissues and fluids, making them suitable for in-vivo applications.[2][3]

-

Chemical and Thermal Stability: The strength of the C-F bond contributes to the high chemical resistance and thermal stability of PFDA-based polymers.[4] This ensures the material's integrity in various physiological and sterilization environments.[2]

-

Low Friction Coefficient: Fluorinated polymers exhibit low coefficients of friction, a beneficial property for devices that require smooth movement within the body, such as catheters.[3][5]

These properties make PFDA a versatile building block for a variety of biomedical applications, which will be explored in the subsequent sections.

Physicochemical Properties of PFDA

A summary of the key physicochemical properties of 1H,1H-Perfluoro-n-decyl acrylate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 335-83-1 | [6][7] |

| Molecular Formula | C13H5F19O2 | [8] |

| Molecular Weight | 554.15 g/mol | [8] |

| Density | 1.689 g/mL at 20 °C | [6] |

| Boiling Point | 220 °C at 740 Torr | [6] |

| Storage Temperature | Refrigerate | [6] |

Polymerization of 1H,1H-Perfluoro-n-decyl acrylate

The acrylate group in PFDA allows for its polymerization into long-chain polymers, poly(1H,1H-Perfluoro-n-decyl acrylate) or p(PFDA), through various techniques. The choice of polymerization method is critical as it influences the polymer's molecular weight, architecture, and ultimately, its performance in a given application.

Polymerization Workflow

The general workflow for the polymerization of PFDA involves several key steps, from monomer preparation to polymer characterization.

Caption: General workflow for the polymerization and characterization of p(PFDA).

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) methods are particularly advantageous for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[9]

-

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing acrylates.[10] It utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[9] This allows for the synthesis of block copolymers, which can be designed to have both hydrophobic and hydrophilic segments, leading to self-assembly into nanoparticles for drug delivery.[10]

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent to control the polymerization process. It is compatible with a wide range of monomers and reaction conditions, including aqueous solutions.[11]

-

Initiated Chemical Vapor Deposition (iCVD): iCVD is a solvent-free technique where the monomer and a radical initiator are introduced into a vacuum chamber.[12] The initiator is thermally decomposed, and polymerization occurs on a temperature-controlled substrate.[12] This method is ideal for creating thin, conformal polymer coatings on various surfaces.[13]

Application in Surface Modification of Biomedical Devices

The inherent properties of p(PFDA) make it an excellent material for modifying the surfaces of biomedical devices to improve their biocompatibility and performance.[14][15] Surface modification is crucial as the surface is the primary interface between the device and the biological environment.[16][17]

Creating Anti-Fouling and Anti-Infective Surfaces

Biofouling, the adhesion of proteins, cells, and microorganisms to a surface, is a major challenge for biomedical implants and devices. It can lead to device failure and infections. P(PFDA) coatings create a low surface energy barrier that significantly reduces non-specific protein adsorption and bacterial adhesion.[18]

Protocol: Surface Modification of a Polystyrene Surface via iCVD

This protocol describes the deposition of a thin p(PFDA) film onto a polystyrene substrate using initiated chemical vapor deposition.

Materials:

-

1H,1H,2H,2H-Perfluorodecyl acrylate (PFDA) monomer[12]

-

tert-Butyl peroxide (TBPO) initiator[12]

-

Polystyrene substrates

-

iCVD reactor

Procedure:

-

Place the polystyrene substrates onto the temperature-controlled stage within the iCVD chamber.

-

Heat the PFDA monomer to an appropriate temperature to achieve a desired flow rate into the chamber.

-

Heat the TBPO initiator to generate free radicals.

-

Heat the filament to a temperature sufficient to decompose the initiator (typically 200-350 °C).[12]

-

Maintain the substrate at a controlled temperature (e.g., 20-40 °C) to promote polymer deposition and control film morphology.[12]

-

Introduce the monomer and initiator vapors into the chamber at controlled flow rates.

-

Allow the deposition to proceed for the desired time to achieve the target film thickness.

-

After deposition, cool the chamber and remove the coated substrates.

Characterization:

-

Contact Angle Measurement: To confirm the hydrophobicity and oleophobicity of the coating.

-

X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition of the surface.

-

Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness.

Application in Drug Delivery Systems

The amphiphilic nature that can be achieved by copolymerizing PFDA with hydrophilic monomers makes it suitable for creating nanoparticles for drug delivery.[18] These nanoparticles can encapsulate therapeutic agents, protect them from degradation, and facilitate their transport to target sites.[19]

Formulation of p(PFDA)-Containing Nanoparticles

Block copolymers containing a hydrophobic p(PFDA) block and a hydrophilic block can self-assemble in aqueous solutions to form core-shell nanoparticles.[20] The hydrophobic core serves as a reservoir for hydrophobic drugs, while the hydrophilic shell provides stability in aqueous environments and can be functionalized for targeted delivery.[20]

Protocol: Synthesis of p(PFDA)-b-p(PEGMA) Block Copolymer via ATRP and Nanoparticle Formulation

This protocol outlines the synthesis of a di-block copolymer of PFDA and poly(ethylene glycol) methyl ether methacrylate (PEGMA) and its subsequent self-assembly into nanoparticles.

Materials:

-

1H,1H-Perfluoro-n-decyl acrylate (PFDA)

-

Poly(ethylene glycol) methyl ether methacrylate (PEGMA)

-

Ethyl α-bromoisobutyrate (EBiB) initiator

-

Copper(I) bromide (CuBr) catalyst

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand[9]

-

Anisole (solvent)

-

Dialysis membrane

Procedure:

Part A: Synthesis of p(PFDA) Macroinitiator

-

In a Schlenk flask, dissolve PFDA and EBiB in anisole.

-

Add CuBr and PMDETA to the solution.

-

De-gas the mixture by three freeze-pump-thaw cycles.

-

Conduct the polymerization at a controlled temperature (e.g., 60 °C) under an inert atmosphere.

-

After the desired conversion is reached, terminate the reaction by exposing the mixture to air.

-

Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Part B: Synthesis of p(PFDA)-b-p(PEGMA) Block Copolymer

-

In a Schlenk flask, dissolve the p(PFDA) macroinitiator and PEGMA in a suitable solvent.

-

Add CuBr and PMDETA.

-

Repeat the de-gassing and polymerization steps as in Part A.

-

Purify the block copolymer by precipitation.

Part C: Nanoparticle Formulation via Self-Assembly

-

Dissolve the p(PFDA)-b-p(PEGMA) block copolymer in a water-miscible organic solvent (e.g., THF).

-

Slowly add water to the polymer solution while stirring to induce self-assembly.

-

Dialyze the nanoparticle suspension against deionized water to remove the organic solvent.

Characterization:

-

Dynamic Light Scattering (DLS): To determine the size and size distribution of the nanoparticles.

-

Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.

-

Drug Loading and Encapsulation Efficiency: To quantify the amount of drug encapsulated within the nanoparticles.

Application in Tissue Engineering Scaffolds

In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation to promote tissue regeneration.[21] Incorporating p(PFDA) into scaffold materials can enhance their mechanical properties and control their surface characteristics.[22][23]

Modifying Scaffold Surfaces

The surface properties of tissue engineering scaffolds are critical for directing cell behavior.[24] Modifying scaffolds with p(PFDA) can create hydrophobic domains that can influence protein adsorption and subsequent cell interactions.[25]